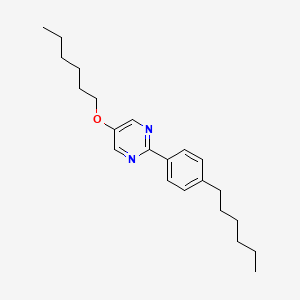

5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine

Description

Significance of Pyrimidine-Based Conjugated Systems in Modern Materials Research

Pyrimidine (B1678525), a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions, is a fundamentally important building block in materials science. tandfonline.comnih.gov Its π-deficient nature, arising from the presence of the electronegative nitrogen atoms, makes the pyrimidine ring a strong electron acceptor. synthon-chemicals.com This intrinsic electronic characteristic is highly desirable in the design of materials for organic electronics, where efficient charge transport and the ability to tune electronic energy levels are paramount. tandfonline.comsynthon-chemicals.com

The incorporation of the pyrimidine moiety into π-conjugated systems has been a successful strategy for developing materials for a range of applications, including:

Organic Light-Emitting Diodes (OLEDs): The electron-accepting pyrimidine core can be used to create bipolar host materials or efficient electron-transporting layers. synthon-chemicals.com

Organic Solar Cells: The tunable electronic properties of pyrimidine derivatives make them promising as acceptor materials in bulk heterojunction solar cells. koreascience.kr

Liquid Crystals: The rigidity and linearity of the pyrimidine ring, when appropriately substituted, promote the formation of mesophases, which are the basis for liquid crystal displays (LCDs). tandfonline.com

Research has consistently shown that the introduction of heteroaryl rings like pyrimidine into π-extended systems is a powerful method to modify and enhance the electro-optic properties of advanced materials. tandfonline.com

Historical Perspective on Phenyl-Pyrimidine Derivatives in Liquid Crystals and Organic Electronics

The exploration of phenyl-pyrimidine derivatives as liquid crystals has a rich history. These compounds are known to form various mesophases, and their properties can be finely tuned by altering the substitution pattern on the core structure. A key structural consideration is the point of attachment of the phenyl ring to the pyrimidine core. Studies have demonstrated that the constitutional isomerism—specifically, whether the phenyl group is at the 2-position or the 5-position of the pyrimidine ring—has a profound impact on the resulting liquid crystalline phases. koreascience.kr For instance, macrocycles built with 2-phenylpyrimidine (B3000279) units tend to form nematic phases, while those with 5-phenylpyrimidine (B189523) units exclusively exhibit smectic A phases. koreascience.kr

In the context of non-macrocyclic, calamitic liquid crystals, 2,5-disubstituted phenylpyrimidines are particularly noteworthy. The 5-n-alkyl-2-[4-(n-alkoxy)phenyl]pyrimidines, for example, are crucial components in many commercial chiral smectic C mixtures used in ferroelectric liquid crystal display devices. tandfonline.com This is attributed to their favorable combination of properties, including relatively low melting points, broad smectic C phase ranges, and low viscosity. tandfonline.com The development of such compounds has been instrumental in advancing display technology, enabling faster switching times and improved contrast.

Scope and Research Focus on 5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine

This article focuses specifically on this compound. This molecule is a member of the 2-(4-alkylphenyl)-5-alkoxypyrimidines, a class known to exhibit wide-range, enantiotropic smectic C phases. Its structure consists of:

A central 2,5-disubstituted pyrimidine core.

A phenyl ring at the 2-position, substituted with a hexyl group (-C6H13).

A hexyloxy group (-OC6H13) at the 5-position.

The choice of hexyl and hexyloxy chains provides the molecule with the necessary flexibility and aspect ratio to form liquid crystal phases. While specific, detailed research publications focusing exclusively on this compound are not prevalent in publicly accessible literature, its properties can be reliably inferred from systematic studies on homologous series of 2-(4-alkylphenyl)-5-alkoxypyrimidines. The synthesis of these compounds typically proceeds via the alkylation of the corresponding 2-(4-alkylphenyl)-5-hydroxypyrimidine intermediate. This precursor, in turn, can be synthesized through the condensation of a 4-alkylphenylamidine salt with a suitable β-dicarbonyl compound or equivalent synthon. koreascience.kr

The investigation into this compound and its relatives is driven by the need for materials with high smectic C transition temperatures for use in advanced electro-optic display devices.

Detailed Research Findings

A structural isomer, 2-(4-Hexyloxyphenyl)-5-(4-hexylphenyl)pyrimidine , has been synthesized and its phase transitions characterized. This compound, which differs only in the placement of the oxygen atom, provides an excellent proxy for the properties of the title compound. Its mesomorphic behavior is documented as follows:

Cr 75 SmC 151 SmA 193 I

This notation indicates that the compound melts from a crystalline solid (Cr) to a smectic C (SmC) phase at 75°C. On further heating, it transitions to a smectic A (SmA) phase at 151°C, and finally to an isotropic liquid (I) at 193°C. This demonstrates a stable, wide-range liquid crystal behavior.

Based on this data and general trends observed in homologous series of 5-alkoxy-2-phenylpyrimidines, the following properties for this compound can be anticipated. The presence of the smectic C phase is highly probable, which is a key requirement for ferroelectric liquid crystal applications.

Interactive Data Table: Mesomorphic Properties of a Closely Related Phenylpyrimidine

The table below details the well-documented phase transitions for the structural isomer, 2-(4-Hexyloxyphenyl)-5-(4-hexylphenyl)pyrimidine.

| Compound Name | CAS Number | Phase Transition Sequence | Transition Temperatures (°C) |

| 2-(4-Hexyloxyphenyl)-5-(4-hexylphenyl)pyrimidine | 135071-49-7 | Cr ⟶ SmC ⟶ SmA ⟶ I | 75, 151, 193 |

Data sourced from a commercial supplier of liquid crystals and advanced organic materials.

Structure

3D Structure

Properties

CAS No. |

95736-56-4 |

|---|---|

Molecular Formula |

C22H32N2O |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

5-hexoxy-2-(4-hexylphenyl)pyrimidine |

InChI |

InChI=1S/C22H32N2O/c1-3-5-7-9-11-19-12-14-20(15-13-19)22-23-17-21(18-24-22)25-16-10-8-6-4-2/h12-15,17-18H,3-11,16H2,1-2H3 |

InChI Key |

VYMVPGSRFCDALS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 5 Hexyloxy 2 4 Hexylphenyl Pyrimidine

Established Synthetic Routes for 5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine

The assembly of the target molecule is generally achieved through a convergent synthesis that combines strategies for pyrimidine (B1678525) ring formation with methods for attaching the aryl and alkoxy substituents.

The formation of the pyrimidine ring is a foundational step in the synthesis of this class of compounds. The classical and most common approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. wikipedia.org This method is highly versatile and allows for the introduction of substituents at various positions on the pyrimidine ring depending on the choice of starting materials.

Key strategies for forming the pyrimidine core include:

Principal Synthesis: This involves the cyclization of β-dicarbonyl compounds with N-C-N building blocks like amidines, urea, or guanidine. wikipedia.org For 2-substituted pyrimidines, amidines are the preferred reagent. wikipedia.org

Multicomponent Reactions: Methods like the Biginelli reaction offer a one-pot synthesis of dihydropyrimidines, which can be subsequently oxidized to the aromatic pyrimidine. wikipedia.orgresearchgate.net

Condensation of Carbonyls with Diamines: Various methods rely on the condensation of carbonyl compounds with diamines to form the heterocyclic ring. wikipedia.org

For a 2,5-disubstituted pyrimidine like the target compound, a common route involves reacting a substituted malonaldehyde or a derivative with an appropriate amidine. For instance, to introduce the 5-substituent, a precursor like 2-hexyl-1,3-propanedial could be used. However, a more common and regioselective approach involves building the pyrimidine ring with functional groups that can be later modified. A versatile precursor is a pyrimidine ring halogenated at the 2- and 5-positions, which allows for sequential, site-selective substitution reactions. mdpi.com

The following table summarizes common pyrimidine ring synthesis strategies.

| Synthesis Strategy | Precursors | Product Type | Reference |

| Principal Synthesis | β-Dicarbonyl compound + Amidine | 2-Substituted Pyrimidine | wikipedia.org |

| Principal Synthesis | β-Dicarbonyl compound + Urea | 2-Pyrimidinone | wikipedia.org |

| Biginelli Reaction | Aldehyde + β-Ketoester + Urea/Thiourea | Dihydropyrimidine | researchgate.net |

| Three-Component Coupling | Enamine + Orthoformate + Ammonium Acetate | 4,5-Disubstituted Pyrimidine | organic-chemistry.org |

The introduction of the specific side chains, the 4-hexylphenyl group at the C2 position and the hexyloxy group at the C5 position, is typically achieved through modern cross-coupling and nucleophilic substitution reactions on a pre-formed pyrimidine core.

Introduction of the 4-Hexylphenyl Moiety: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prevalent method for forming the C-C bond between the pyrimidine ring and the phenyl group. mdpi.comnih.gov This reaction typically involves coupling a halogenated pyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with an arylboronic acid. mdpi.comresearchgate.net The reaction is highly efficient and tolerates a wide range of functional groups.

Reaction: 2-Halopyrimidine + (4-hexylphenyl)boronic acid

Catalyst: Palladium complex (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) nih.govnih.gov

Conditions: A base (e.g., Na₂CO₃, Na₃PO₄) and a suitable solvent (e.g., dioxane, toluene) are required. mdpi.comnih.gov Microwave irradiation can be used to accelerate the reaction. mdpi.comresearchgate.net

The regioselectivity of Suzuki couplings on dihalopyrimidines is a key consideration. For a substrate like 2,5-dichloropyrimidine, the chlorine at the C2 or C4 position is generally more reactive than one at the C5 position, allowing for selective initial coupling at the C2 site. mdpi.com

Introduction of the Hexyloxy Moiety: The hexyloxy group is an ether, and its formation is classically achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This Sₙ2 reaction involves a nucleophilic attack by an alkoxide on an alkyl halide. wikipedia.orgmasterorganicchemistry.com In this context, the synthesis would involve deprotonating a 5-hydroxypyrimidine (B18772) intermediate to form a pyrimidinate salt, which then reacts with a hexyl halide (e.g., 1-bromohexane).

Reaction: 5-Hydroxypyrimidine derivative + 1-Hexyl Halide (e.g., 1-Bromohexane)

Conditions: A base (e.g., NaH, K₂CO₃) is used to deprotonate the hydroxyl group, followed by reaction with the alkyl halide in a polar aprotic solvent like DMF or acetone. nih.gov

This reaction sequence allows for the late-stage introduction of the hexyloxy chain, providing flexibility in synthesizing analogs with different alkoxy chain lengths.

Precursor Design and Chemical Transformations

The synthesis of 2-(4-hydroxyphenyl)pyrimidine derivatives serves as a crucial step towards the final product and its analogs. These intermediates can be prepared by condensing 4-hydroxybenzamidine hydrochloride with a suitable three-carbon electrophile. nih.gov The hydroxyl group is often protected during the initial steps and deprotected later to allow for etherification.

A general route to a 5-alkyl-2-(4-hydroxyphenyl)pyrimidine homolog involves:

Condensation: Reaction of 4-hydroxybenzamidine (or a protected version) with a 2-alkyl-malondialdehyde or an equivalent synthon.

Alkylation/Etherification: If starting with the 2-(4-hydroxyphenyl)pyrimidine core, the 5-position can be halogenated (e.g., using NBS or NCS) followed by a Suzuki or other cross-coupling reaction to introduce an alkyl group. Alternatively, if building from a 5-alkyl-2-chloropyrimidine, the 4-hexylphenyl group can be installed via Suzuki coupling.

The synthesis of 5-(2-hydroxyethyl)uracil, another key intermediate type, has been reported, which can then be chemically modified. For example, the hydroxyl group in the side chain can be converted to a halide, enabling further chain extension or functionalization.

Functional group interconversions (FGIs) are essential transformations that allow for the modification of a molecule's structure without altering its carbon skeleton. solubilityofthings.comfiveable.me They are a cornerstone of synthetic strategy, enabling the conversion of readily available starting materials into more complex, tailored structures. solubilityofthings.comyoutube.com

In the context of synthesizing this compound and its analogs, several FGIs are critical:

Hydroxyl to Halide: A key transformation involves converting a hydroxyl group on the pyrimidine ring into a halide (typically chloride or bromide) using reagents like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). This activates the position for subsequent cross-coupling reactions.

Halide to Hydroxyl: The reverse transformation, converting a halopyrimidine to a hydroxypyrimidine, can be achieved via nucleophilic aromatic substitution using a hydroxide (B78521) source, often under harsh conditions or with metal catalysis.

Ester to Alkyl Group: If a precursor contains an ester group (e.g., a pyrimidine-5-carboxylate), it can be reduced to an alcohol and then converted to an alkyl group through a series of standard organic reactions (e.g., tosylation followed by reduction).

Amine to Halide (Sandmeyer-type reaction): An aminopyrimidine can be converted to a diazonium salt and subsequently to a halopyrimidine, providing another route to precursors for coupling reactions.

The following table outlines key FGIs relevant to this synthesis.

| Transformation | Reagents | Purpose | Reference |

| Alcohol → Alkyl Halide | SOCl₂, PBr₃, PPh₃/CX₄ | Activate for nucleophilic substitution/coupling | vanderbilt.edu |

| Alkyl Halide → Alcohol | NaOH, H₂O | Introduce hydroxyl for etherification | ub.edu |

| Alcohol → Sulfonate Ester | TsCl, MsCl, Tf₂O | Create a good leaving group | vanderbilt.edu |

| Nitrile → Amine/Aldehyde | LiAlH₄, H₂/Pd (for amine); DIBAL-H (for aldehyde) | Introduce new functionality | vanderbilt.edu |

These interconversions provide the synthetic chemist with a powerful toolkit to manipulate the pyrimidine scaffold and introduce the desired functionalities in a controlled and strategic manner. solubilityofthings.com

Green Chemistry Principles in the Synthesis of this compound Analogues

Applying green chemistry principles to the synthesis of complex organic molecules like pyrimidine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry approaches applicable to this synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields for key steps like Suzuki couplings and pyrimidine ring formation. researchgate.netresearchgate.netmdpi.com This leads to significant energy savings compared to conventional heating methods.

Catalysis: The use of highly efficient catalysts, such as palladium catalysts for Suzuki couplings, minimizes the need for stoichiometric reagents, thereby reducing waste. mdpi.com The development of recyclable catalysts is an active area of research. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core green principle. Multicomponent reactions, which combine several starting materials in a single step, are often highly atom-economical. organic-chemistry.orgmdpi.com

Use of Greener Solvents: Whenever possible, replacing hazardous organic solvents like dioxane or DMF with more environmentally benign alternatives such as water, ethanol, or performing reactions under solvent-free conditions is a primary goal. researchgate.netmdpi.com Suzuki couplings, for example, have been successfully performed in water. researchgate.net

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Mesophase Behavior and Liquid Crystalline Phenomena of 5 Hexyloxy 2 4 Hexylphenyl Pyrimidine

Thermotropic Liquid Crystalline Phases Exhibited by 5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine

Thermotropic liquid crystals exhibit phase transitions dependent on temperature. For this compound, the arrangement of a rigid pyrimidine (B1678525) core flanked by flexible hexyloxy and hexyl chains suggests the formation of calamitic (rod-like) mesophases. The sequence of these phases upon heating typically follows a path of increasing disorder, from a crystalline solid (Cr) to various smectic and nematic phases before transitioning to an isotropic liquid (I).

Smectic phases are characterized by molecules organized into layers. The specific properties of these phases in pyrimidine-based liquid crystals are influenced by factors like the length of the alkyl/alkoxy chains and the nature of the core structure. nih.gov

For the isomeric compound, 2-(4-Hexyloxyphenyl)-5-(4-hexylphenyl)pyrimidine , experimental data reveals a distinct sequence of phase transitions upon heating:

Cr 75 SmC 151 SmA 193 I synthon-chemicals.com

This indicates that the crystalline solid melts into a Smectic C (SmC) phase at 75°C. In the SmC phase, the rod-like molecules are arranged in layers and are tilted with respect to the layer normal. This phase persists until 151°C, at which point it transitions into a Smectic A (SmA) phase. The SmA phase is a higher-temperature, less-ordered smectic phase where the molecules are still in layers but are oriented perpendicular to the layer normal. Finally, the material becomes an isotropic liquid at 193°C. synthon-chemicals.com

Given the structural similarity, it is highly probable that this compound exhibits a similar SmA and SmC phase sequence. Studies on other 5-alkyl-2-phenylpyrimidine derivatives have shown that the presence and temperature range of these smectic phases are sensitive to the length of the terminal alkyl chains. koreascience.kr For instance, in a related series of 5-[4-(alkyloxy)phenyl]-2-{4'-[(S)-2-methylbutyl]phenyl}pyrimidines, the derivative with a hexyloxy chain was found to exhibit a chiral Smectic C (SmC*) phase over a temperature range of 176-207°C. koreascience.kr This further supports the expectation of a stable SmC phase for the title compound.

Modulated smectic phases, such as the chiral Smectic C* (SmC), are characterized by a helical twist of the molecular tilt direction from one layer to the next. While the title compound is achiral, the introduction of a chiral dopant could induce such modulated structures. Research has also uncovered novel smectic phases with multi-layer periodicity, like the six-layer SmCd6 phase, in mixtures of related compounds, highlighting the rich polymorphism possible in these systems. aps.org

Table 1: Mesophase Transition Temperatures for an Isomer, 2-(4-Hexyloxyphenyl)-5-(4-hexylphenyl)pyrimidine

| Transition | Temperature (°C) |

|---|---|

| Crystal (Cr) to Smectic C (SmC) | 75 |

| Smectic C (SmC) to Smectic A (SmA) | 151 |

| Smectic A (SmA) to Isotropic (I) | 193 |

The nematic (N) phase is the simplest liquid crystal phase, possessing long-range orientational order but no positional order. wikipedia.org Molecules in the nematic phase tend to align along a common director axis. For many calamitic liquid crystals, a nematic phase appears at temperatures above the smectic phases. However, for the isomer 2-(4-Hexyloxyphenyl)-5-(4-hexylphenyl)pyrimidine, a nematic phase is not observed, as it transitions directly from the SmA phase to the isotropic liquid. synthon-chemicals.com

This absence of a nematic phase is not uncommon in compounds that exhibit stable, high-temperature smectic phases. The strong intermolecular forces that lead to the layered smectic structure can persist until the material has enough thermal energy to become fully isotropic, bypassing a nematic state. However, in binary mixtures, the nematic phase can be induced or stabilized. Studies on mixtures of pyrimidine-based liquid crystals with different molecular lengths have shown that the nematic phase can be destabilized in favor of broader smectic phases. nih.gov

The cholesteric (Ch) phase, or chiral nematic (N*) phase, is structurally similar to the nematic phase but is composed of chiral molecules. The chirality induces a helical superstructure where the director twists continuously throughout the material. Since this compound is an achiral molecule, it cannot exhibit a cholesteric phase on its own.

However, a cholesteric phase can be induced by adding a chiral dopant to a nematic host. If the title compound were to exhibit a nematic phase (for instance, in a mixture or as a supercooled phase), the introduction of a chiral agent would result in a cholesteric phase. The pitch of the helix in such an induced cholesteric phase is inversely proportional to the concentration of the chiral dopant. This technique is fundamental in many liquid crystal display applications. ucm.es

Electro-Optical Response Mechanisms in Liquid Crystalline Phases

The incorporation of the pyrimidine ring, with its significant dipole moment, makes this class of compounds particularly interesting for electro-optical applications. tandfonline.com The response of these materials to an external electric field is highly dependent on the specific liquid crystalline phase.

Ferroelectricity in liquid crystals is a property primarily observed in the chiral Smectic C* (SmC*) phase. In this phase, the helical structure is suppressed by surface constraints, and an applied electric field can couple with the net dipole moment of the layers, leading to a fast-switching electro-optical effect.

While this compound is achiral, it can be used as a host material in a ferroelectric liquid crystal (FLC) mixture. By dissolving a chiral dopant that induces a SmC* phase, the resulting mixture can exhibit ferroelectric properties. The magnitude of the spontaneous polarization (Ps) and the response time (τ) of such a mixture would depend on several factors, including the concentration and nature of the chiral dopant, the viscosity of the host, and the tilt angle of the smectic phase. Pyrimidine derivatives are often utilized in FLC mixtures due to their contribution to a desirable tilt angle and their chemical stability. tandfonline.com

Applying an electric field to a liquid crystal can induce transitions between different molecular orientations and even between different phases. synthon-chemicals.commdpi.com In a nematic phase, the alignment of the liquid crystal director can be switched by an electric field, a principle that underlies the operation of most common liquid crystal displays (LCDs). uni-due.de

In smectic phases, the effects are different. For a SmA phase, an electric field can cause a reorientation of the homeotropically aligned sample. In a SmC phase, an electric field can cause the molecules to switch their tilt direction around a cone, which is the fundamental mechanism in surface-stabilized FLC devices. The specific textures observed under a polarizing microscope are characteristic of the phase and the influence of the applied field. Research on various materials has demonstrated that electric fields can induce phase transitions, for example, from a field-free antiferroelectric state to a ferroelectric state, which is often accompanied by distinct changes in the optical texture. mdpi.com

Phase Transition Analogies and Thermodynamic Aspects of Mesophase Formation

The formation of mesophases in compounds like this compound is a thermodynamically driven process characterized by distinct changes in enthalpy (ΔH) and entropy (ΔS) at specific transition temperatures. These transitions, from the crystalline solid (Cr) to a liquid crystalline phase and then to the isotropic liquid (I), can be investigated using techniques such as differential scanning calorimetry (DSC) and polarized light microscopy (PLM).

In homologous series of 2,5-disubstituted pyrimidines, the length of the terminal alkyl and alkoxy chains significantly influences the mesomorphic properties. For instance, in similar pyrimidine-based liquid crystals, the presence of a hexyloxy chain is often associated with the appearance of smectic phases, in addition to or instead of nematic phases. The transition from a more ordered state to a less ordered state, such as from a crystal to a smectic phase or a smectic phase to a nematic phase, involves the absorption of energy, which corresponds to the enthalpy of the transition.

The table below illustrates a hypothetical representation of thermodynamic data for a compound like this compound, based on typical values for this class of materials. It is important to note that these are representative values and not the experimentally determined data for the specific compound.

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) |

| Crystal to Smectic | T₁ | ΔH₁ | ΔS₁ |

| Smectic to Nematic | T₂ | ΔH₂ | ΔS₂ |

| Nematic to Isotropic | T₃ | ΔH₃ | ΔS₃ |

Note: T₁, T₂, T₃ and the corresponding enthalpy and entropy values are placeholders for experimental data.

The entropy change at each transition reflects the change in the degree of disorder of the system. The transition from the highly ordered crystalline state to a more disordered liquid crystalline phase results in a significant increase in entropy. Subsequent transitions to phases with even less order, such as from a smectic to a nematic phase, are accompanied by smaller increases in entropy. The final transition to the completely disordered isotropic liquid state also shows a characteristic entropy change.

The study of homologous series of 2-(4-alkoxyphenyl)-5-cyanopyrimidines, which share a similar core structure, has shown that homologues with hexyloxy chains can exhibit both nematic and smectic A phases. In some cases, a monotropic smectic C phase has also been observed, meaning it only appears on cooling from the isotropic liquid. The presence and type of these phases are a direct consequence of the delicate balance of intermolecular forces, which are influenced by the molecular geometry and the flexibility of the terminal chains.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Hexyloxy 2 4 Hexylphenyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds. For 5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine, both ¹H and ¹³C NMR would be utilized to assign the positions of hydrogen and carbon atoms.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the pyrimidine (B1678525) ring, the phenyl ring, and the two hexyloxy and hexyl aliphatic chains. The chemical shifts (δ) and coupling constants (J) would provide detailed information about the electronic environment and connectivity of the protons.

Hypothetical ¹H NMR Data Table:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Pyrimidine-H | 8.5 - 9.0 | Singlet | 2H |

| Phenyl-H (ortho to pyrimidine) | 8.0 - 8.3 | Doublet | 2H |

| Phenyl-H (meta to pyrimidine) | 7.2 - 7.5 | Doublet | 2H |

| O-CH₂ (hexyloxy) | 3.9 - 4.2 | Triplet | 2H |

| Ar-CH₂ (hexyl) | 2.6 - 2.9 | Triplet | 2H |

| Methylene chain protons | 1.2 - 1.8 | Multiplets | 16H |

| Terminal methyl protons | 0.8 - 1.0 | Triplets | 6H |

Similarly, a ¹³C NMR spectrum would show distinct peaks for each carbon atom in the molecule, with their chemical shifts indicating their functional group and position.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-O bonds.

Hypothetical IR Data Table:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Strong |

| C=N stretch (pyrimidine) | 1600 - 1650 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O stretch (ether) | 1200 - 1260 | Strong |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen). The experimentally determined percentages would be compared with the calculated theoretical values to verify the purity and composition of the synthesized this compound.

Hypothetical Elemental Analysis Data Table (for C₂₂H₃₂N₂O):

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 77.60 | (Experimental Value) |

| Hydrogen (H) | 9.47 | (Experimental Value) |

| Nitrogen (N) | 8.23 | (Experimental Value) |

X-ray Diffraction (XRD) Studies for Solid-State and Liquid Crystalline Structures

X-ray diffraction (XRD) is a powerful technique for investigating the arrangement of atoms and molecules in crystalline and liquid crystalline materials.

Crystal Structure Analysis and Molecular Packing

Single-crystal XRD, if a suitable single crystal can be grown, would provide precise information about the bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state. This analysis would reveal details about intermolecular interactions, such as π-π stacking of the aromatic rings and van der Waals interactions between the alkyl chains, which govern the solid-state architecture.

Liquid Crystal Phase Identification and Layer Ordering

For the liquid crystalline phases, temperature-dependent powder XRD is employed. This technique is essential for identifying the type of mesophase (e.g., nematic, smectic A, smectic C) and for determining key structural parameters like the layer spacing in smectic phases. By analyzing the diffraction patterns at different temperatures, one can study the nature of phase transitions and the degree of molecular ordering within the liquid crystalline state. For instance, in a smectic A phase, a sharp low-angle diffraction peak would indicate a well-defined layered structure.

Computational and Theoretical Investigations of 5 Hexyloxy 2 4 Hexylphenyl Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key outputs of DFT calculations. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's chemical reactivity, stability, and photophysical properties. A smaller energy gap generally corresponds to a molecule that is more easily excitable. For phenylpyrimidine systems, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often centered on the more electron-deficient pyrimidine (B1678525) ring. The hexyloxy and hexyl chains, being electron-donating, would also influence the electron density distribution across the molecule.

Table 1: Representative DFT-Calculated Geometrical and Electronic Parameters for a Phenylpyrimidine Core Structure (Note: This table presents hypothetical yet representative data for a simplified phenylpyrimidine core, as specific data for 5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine is not available. The values are illustrative of typical DFT calculation outputs.)

| Parameter | Representative Value |

| Geometrical Parameters | |

| C-C (phenyl) bond length | 1.39 Å |

| C-N (pyrimidine) bond length | 1.34 Å |

| Phenyl-Pyrimidine dihedral angle | 25° |

| Electronic Parameters | |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap | 4.4 eV |

Theoretical Modeling of Charge Transport Mechanisms

The charge transport properties of organic semiconductors, including liquid crystals, are fundamental to their potential applications in electronic devices. Theoretical modeling provides a framework for understanding the mechanisms governing how charges move through the material.

Charge transport in organic materials can be described by hopping models, where a charge moves between adjacent molecules. The efficiency of this process is heavily influenced by the internal reorganization energy (λ), which is the energy required to deform the geometry of a molecule upon gaining or losing an electron. A lower reorganization energy facilitates faster charge hopping.

DFT calculations are employed to compute the reorganization energies for both holes (λh) and electrons (λe). The charge carrier mobility (μ) can then be estimated using Marcus theory, which relates mobility to the reorganization energy and the electronic coupling between molecules. For calamitic liquid crystals, the mobility is highly anisotropic, being significantly different along the molecular long axis compared to perpendicular directions.

Table 2: Illustrative Theoretical Charge Transport Properties for a Phenylpyrimidine-Based Material (Note: This table contains representative data based on studies of similar organic semiconductors, as specific values for the target compound are not published.)

| Property | Description | Illustrative Value |

| Electron Reorganization Energy (λe) | Energy cost for a neutral molecule to adopt the geometry of its anionic state and for the anion to adopt the geometry of its neutral state. | 0.25 eV |

| Hole Reorganization Energy (λh) | Energy cost for a neutral molecule to adopt the geometry of its cationic state and for the cation to adopt the geometry of its neutral state. | 0.28 eV |

| Electron Mobility (μe) | The velocity of electrons through the material under an electric field. | 10⁻³ cm²/Vs |

| Hole Mobility (μh) | The velocity of holes through the material under an electric field. | 10⁻⁴ cm²/Vs |

Electronic coupling (or transfer integral) quantifies the strength of the electronic interaction between adjacent molecules, which is another critical factor in determining charge mobility. This parameter is highly dependent on the relative orientation and distance between the molecules, which in a liquid crystal phase is governed by the molecular packing.

Intramolecular electron transfer, the movement of an electron from a donor to an acceptor part within the same molecule, is also a key process. In this compound, the phenyl group can act as a donor and the pyrimidine ring as an acceptor. Quantum chemical calculations can model the rate of this internal charge transfer, which is relevant for understanding the molecule's dielectric properties and response to external fields.

Simulation of Molecular Interactions and Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful tool for investigating the collective behavior and self-assembly of liquid crystal molecules. By using a force field that approximates the inter- and intramolecular forces, MD simulations can predict the formation of different mesophases (e.g., nematic, smectic) as a function of temperature.

For this compound, these simulations would reveal how the anisotropic shape of the molecule, arising from the rigid phenylpyrimidine core and the flexible alkyl/alkoxy chains, leads to the orientational and positional ordering characteristic of liquid crystals. The simulations can provide detailed information about the orientational order parameter, translational order, and the dynamics of molecular reorientation within the mesophase. This information is crucial for understanding the macroscopic properties of the material, such as its viscosity and viscoelastic constants.

Photophysical Property Prediction through Quantum Chemical Methods

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the photophysical properties of molecules, such as their absorption and emission spectra. These calculations can identify the nature of electronic transitions (e.g., π-π* or n-π*) and their corresponding energies and oscillator strengths.

For this compound, TD-DFT calculations would likely predict strong absorption in the UV region, corresponding to π-π* transitions within the aromatic core. The calculations can also provide insights into the excited-state dynamics, such as the rates of fluorescence and non-radiative decay, which are important for applications in optical devices. The influence of the solvent or the surrounding liquid crystalline environment on these properties can also be modeled, providing a more complete picture of the molecule's behavior in a device setting.

Supramolecular Architectures and Self Assembly Processes of 5 Hexyloxy 2 4 Hexylphenyl Pyrimidine

Non-Covalent Interactions Governing Self-Assembly

The self-assembly of 5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine into ordered liquid crystalline phases is a direct consequence of a combination of subtle, non-covalent forces acting in concert. The primary interactions at play are π-π stacking, hydrophobic forces, and van der Waals forces. While the pyrimidine (B1678525) ring can participate in hydrogen bonding, in this particular molecular structure, its role is less dominant compared to other forces.

π-π Stacking: The aromatic cores of the molecules, consisting of the phenyl and pyrimidine rings, are electron-rich and facilitate π-π stacking interactions. nih.gov These interactions are a significant driving force for the parallel arrangement of the mesogens, contributing to the formation of both nematic and more ordered smectic or columnar phases. The stacking is typically in an offset or parallel-displaced fashion rather than a direct face-to-face arrangement, a configuration that is often more energetically favorable. researchgate.net The strength of these interactions is influenced by the electron density of the aromatic systems. rsc.org

A summary of the typical energies for these non-covalent interactions is provided in the table below.

| Interaction Type | Typical Energy Range (kJ/mol) | Relevance to this compound |

| π-π Stacking | 4 - 50 | Primary interaction between the phenyl-pyrimidine cores, promoting orientational order. |

| Hydrophobic Forces | Variable, context-dependent | Drives the segregation of alkyl chains and aromatic cores, leading to layered or columnar structures. |

| van der Waals Forces | 2 - 20 | Stabilizes the packing of the hexyl and hexyloxy chains. |

| Hydrogen Bonding | 5 - 120 | Potential for weak C-H···N interactions or with protic impurities, but not a primary driving force in the pure system. |

Formation of Supramolecular Assemblies and Networks

The interplay of the non-covalent forces described above leads to the formation of various supramolecular assemblies. For calamitic molecules like this compound, these assemblies typically manifest as distinct liquid crystalline phases, such as smectic and columnar phases. usp.brresearchgate.netroutledge.com

In smectic phases , the molecules are arranged in layers, with the long molecular axes oriented, on average, in a specific direction relative to the layer normal. usp.br The formation of these layers is a direct result of the micro-phase separation between the rigid aromatic cores and the flexible alkyl chains. The π-π stacking interactions stabilize the arrangement within the layers, while the hydrophobic and van der Waals forces govern the packing of the alkyl chains in the interlayer regions. Depending on the temperature and the subtle balance of intermolecular forces, different smectic phases (e.g., Smectic A, where molecules are perpendicular to the layer, or Smectic C, where they are tilted) can be observed. usp.br

Under certain conditions, particularly with molecules that have specific shapes or strong lateral interactions, columnar phases can form. usp.br In these phases, the molecules stack on top of one another to form columns, and these columns then arrange themselves into a two-dimensional lattice. routledge.com For a molecule like this compound, this would involve the stacking of the phenyl-pyrimidine cores, with the alkyl chains radiating outwards from the column's center.

The formation of extensive supramolecular networks is also possible, particularly in the presence of specific additives or upon polymerization of reactive mesogens. kpi.ua These networks can exhibit enhanced mechanical stability and unique optical properties. For instance, the introduction of molecules capable of forming specific hydrogen bonds can link the primary assemblies into a more extensive network structure. nih.gov

Hierarchical Self-Assembly and Supramolecular Polymerization

The organization of this compound can extend beyond the formation of simple smectic or columnar phases into more complex, hierarchical structures. Hierarchical self-assembly refers to a process where pre-formed supramolecular structures serve as building blocks for the next level of organization, creating order over multiple length scales. researchgate.netacs.orgrug.nl For example, individual molecules first assemble into layers or columns, which then might organize into larger domains or more complex three-dimensional lattices. acs.org This multi-step assembly process is a hallmark of complex soft matter systems.

Supramolecular polymerization is a related concept where monomeric units are connected by reversible, non-covalent interactions to form one-dimensional polymer-like chains. wikipedia.org In the context of liquid crystals, the stacking of molecules within a columnar phase can be considered a form of supramolecular polymerization. nih.gov The process is typically in equilibrium, with the degree of polymerization being highly dependent on factors like temperature and concentration. In some systems, this can be a "living" polymerization, where the chains can continue to grow as long as monomers are available. wikipedia.org For a molecule like this compound, the π-π stacking of the aromatic cores provides the directional interaction necessary for the formation of these supramolecular polymer chains.

Molecular Recognition Phenomena in Pyrimidine-Based Systems

The pyrimidine unit within the core of this compound can act as a site for molecular recognition, a process where a host molecule selectively binds to a specific guest molecule. This capability is rooted in the specific non-covalent interactions that the pyrimidine ring can engage in.

The nitrogen atoms of the pyrimidine ring are Lewis basic and can act as hydrogen bond acceptors. nih.govnih.gov This allows the molecule to potentially recognize and bind to guest molecules that possess hydrogen bond donor functionalities. While strong in biological systems like DNA, where pyrimidines pair with purines through specific hydrogen bonds, in a liquid crystalline matrix, this recognition is often more subtle. nih.govjackwestin.com

A well-documented example of molecular recognition in liquid crystals is the guest-host effect . researchgate.netias.ac.incapes.gov.br In this phenomenon, "guest" molecules, such as dichroic dyes, are dissolved in a "host" liquid crystal matrix. The alignment of the host liquid crystal molecules by an external field forces the guest molecules to align as well, leading to changes in the absorption of polarized light. The efficiency of this process depends on the favorable interactions between the guest and the host molecules. The phenyl-pyrimidine core of the host can interact with aromatic guest molecules through π-π stacking, while the alkyl chains can provide a compatible environment for nonpolar parts of the guest.

The specific geometry and electronic properties of the pyrimidine ring can lead to selective binding. For instance, the arrangement of hydrogen bond acceptors and the steric environment around the core can be tailored to favor the binding of certain guest molecules over others.

Optoelectronic Functionality and Device Integration of 5 Hexyloxy 2 4 Hexylphenyl Pyrimidine

Application as Organic Semiconductor Material

The potential of 5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine as an organic semiconductor is an area of scientific interest due to the inherent electronic properties of the phenyl-pyrimidine core, which can be tailored by the addition of alkoxy and alkyl side chains. These modifications can influence the material's solubility, molecular packing, and, consequently, its charge transport characteristics. However, specific research on this compound's performance in electronic devices is not publicly available.

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is highly dependent on the charge carrier mobility of the semiconductor used. Liquid crystalline materials, a category to which this compound likely belongs due to its molecular structure, can offer advantages in OFETs. The self-organizing nature of liquid crystals can facilitate the formation of well-ordered thin films, which is crucial for efficient charge transport. For instance, other liquid crystalline materials have demonstrated the ability to form uniform polycrystalline thin films with high thermal durability, leading to enhanced OFET mobility. nih.gov The smectic E (SmE) phase, a highly ordered liquid crystal phase, has been shown to be particularly beneficial for creating high-quality semiconductor films for OFETs. nih.gov

Despite these promising principles, no experimental data on the charge carrier mobility, on/off ratio, or threshold voltage for OFETs specifically employing this compound could be located. Methods for characterizing charge carrier mobility in organic semiconductor thin films are well-established, such as the gated van der Pauw method, which provides precise values independent of contact effects. kuleuven.be

Table 1: Hypothetical OFET Performance Data for this compound (Note: The following table is for illustrative purposes only, as no actual data has been found.)

| Parameter | Value |

|---|---|

| Hole Mobility (μh) | Data not available |

| Electron Mobility (μe) | Data not available |

| On/Off Ratio | Data not available |

In the context of organic light-emitting diodes (OLEDs), phenyl-pyrimidine derivatives are of interest as potential emitters or host materials. The electronic structure of the pyrimidine (B1678525) ring can be tuned to achieve desired emission colors and photoluminescent quantum yields.

Efficient charge generation and transport are critical for high-performance OLEDs. The balance of hole and electron injection and transport within the emissive layer directly impacts the device's efficiency and brightness. The addition of methoxy (B1213986) groups to phenyl-pyrimidine derivatives has been shown to improve hole-transporting properties in some cases. mdpi.comnih.gov However, no specific studies on the charge generation and transport mechanisms in OLEDs incorporating this compound have been reported.

The light emission characteristics of an OLED, including its color, efficiency, and stability, are determined by the photophysical properties of the emissive material. Research on other phenyl-pyrimidine derivatives has shown that they can act as emitters, with their performance being influenced by factors such as the singlet-triplet energy splitting. mdpi.comnih.gov For some derivatives, the external quantum efficiency (EQE) has been observed to exceed the theoretical limit for prompt fluorescence, suggesting the utilization of triplet excitons. mdpi.com However, the specific electroluminescent properties, quantum efficiency, and emission spectrum of this compound in an OLED device remain uninvestigated in publicly available literature.

Table 2: Hypothetical OLED Performance Data for this compound (Note: The following table is for illustrative purposes only, as no actual data has been found.)

| Parameter | Value |

|---|---|

| Maximum External Quantum Efficiency (EQE) | Data not available |

| Maximum Luminance | Data not available |

| CIE Coordinates (x, y) | Data not available |

The application of pyrimidine derivatives in organic solar cells is an emerging area of research, with potential roles in the photoactive layer or as interfacial materials.

In OPV and perovskite solar cells, the photoactive layer is responsible for light absorption and charge separation. The composition of this layer is critical to device performance. While there is no specific information on the use of this compound in this context, the general properties of phenyl-pyrimidine compounds suggest they could potentially function as either electron-donating or electron-accepting components, or as additives to improve film morphology and stability. The liquid crystalline nature of the target compound could be advantageous in promoting ordered bulk heterojunction morphologies, which are beneficial for charge separation and transport. However, no studies have been published that explore these possibilities.

Organic Photovoltaic (OPV) Cells and Perovskite-Based Solar Cells (PSCs)

Light Harvesting and Charge Separation

The process of light harvesting in organic materials like this compound is fundamentally linked to their electronic absorption characteristics. The pyrimidine core, being an electron-deficient aromatic ring system, and the phenyl ring, an electron-rich moiety, form a donor-acceptor type structure. This intramolecular charge transfer character influences the material's ability to absorb light and generate excitons (bound electron-hole pairs). The hexyloxy and hexyl chains, while primarily influencing solubility and molecular packing, can also have a secondary electronic effect on the energy levels of the molecule.

Upon photoexcitation, the material absorbs photons, leading to the formation of excitons. For effective use in an optoelectronic device, these excitons must be dissociated into free charge carriers—a process known as charge separation. In a single-material device, this separation is less efficient and often occurs at defect sites or interfaces. However, in a heterojunction with another organic semiconductor (an electron donor or acceptor), the energy level offset between the two materials provides the driving force for efficient exciton (B1674681) dissociation. The electron-deficient nature of the pyrimidine ring suggests that this compound would likely function as an electron acceptor or a hole transporter in such a device.

The efficiency of light harvesting is determined by the overlap of the material's absorption spectrum with the solar spectrum. For phenylpyrimidine derivatives, the absorption is typically in the UV-A region. The specific absorption maxima and molar extinction coefficients for this compound are not widely reported, but analogous compounds provide insight into their expected photophysical properties.

| Compound Family | Typical Absorption Max (λ_max) | Notes |

| Phenylpyrimidine Derivatives | 280 - 350 nm | Absorption is primarily due to π-π* transitions in the aromatic core. |

| Alkoxy-substituted Aromatics | Can show slight red-shift | The alkoxy group is a weak electron-donating group, which can slightly modify the electronic transitions. |

The dynamics of charge separation are often investigated using time-resolved spectroscopy techniques. These studies on similar donor-acceptor systems reveal that charge separation can occur on ultrafast timescales, often in the picosecond or even femtosecond regime. The subsequent process of charge recombination, where the separated electron and hole recombine without contributing to the photocurrent, is a critical loss mechanism. The liquid crystalline nature of this compound can play a role in slowing down charge recombination by allowing for the rapid separation of charges along ordered molecular stacks.

Organic Photodetectors (OPDs)

The electron-accepting nature of the pyrimidine core makes it a suitable candidate for use in the active layer of an OPD, likely in a blend with a donor material to form a bulk heterojunction (BHJ). In a BHJ architecture, the intimate mixing of donor and acceptor materials creates a large interfacial area for efficient charge separation. The liquid crystalline properties of this compound can facilitate the formation of well-ordered, phase-separated domains within the BHJ, which is beneficial for both charge separation and transport.

Table of Representative OPD Performance Metrics for Liquid Crystalline Materials

| Parameter | Typical Values for LC-based OPDs | Significance |

| Responsivity (R) | 0.1 - 10 A/W | Measures the ratio of output electrical current to input optical power. |

| Detectivity (D*) | 10¹¹ - 10¹³ Jones | A measure of the smallest detectable signal, normalized to the detector area and bandwidth. |

| Response Speed | μs - ms | The time taken for the detector to respond to a change in light intensity. |

It is important to note that these are general values for the class of materials, and the actual performance of a device incorporating this compound would need to be experimentally determined.

Engineering for Enhanced Device Performance

Morphology Control and Film-Forming Properties for Electronic Devices

The performance of organic electronic devices is intrinsically linked to the morphology of the active semiconductor layer. For liquid crystalline materials like this compound, the ability to control the molecular arrangement and film structure is a key advantage. The long, flexible hexyloxy and hexyl chains promote solubility in organic solvents, which is essential for solution-based processing techniques like spin-coating, blade-coating, and printing.

During the film formation process, as the solvent evaporates, the liquid crystalline nature of the material drives the molecules to self-assemble into ordered domains. The specific liquid crystalline phase (e.g., nematic, smectic) and the degree of ordering are influenced by factors such as the processing temperature, solvent evaporation rate, and the nature of the substrate. For instance, thermal annealing (heating the film to its liquid crystalline phase and then slowly cooling) can be employed to improve the molecular ordering and increase the size of the crystalline domains, which generally leads to improved charge transport.

The choice of solvent and the use of solvent additives can also significantly impact the final film morphology. A "good" solvent will keep the molecules dissolved until the final stages of drying, allowing more time for self-assembly into a well-ordered structure. The film-forming properties are crucial for creating uniform, pinhole-free active layers, which are essential for reliable device operation.

Influence of Molecular Architecture on Device Stability and Lifetime

The stability and operational lifetime of organic electronic devices are critical for their practical application. The molecular architecture of this compound plays a significant role in determining its intrinsic stability and the longevity of devices incorporating it.

The pyrimidine ring, while beneficial for its electronic properties, can also be a site for chemical degradation, particularly in the presence of oxygen and moisture. The flexible hexyloxy and hexyl chains, while aiding in processability, can also influence the material's glass transition temperature and melting point. A higher glass transition temperature is generally desirable as it can lead to more stable film morphologies at operating temperatures, preventing unwanted structural rearrangements that can degrade device performance over time.

The molecular packing in the solid state, dictated by the liquid crystalline phase, is also a critical factor. Well-ordered, densely packed structures can inhibit the diffusion of atmospheric impurities like oxygen and water into the active layer, thereby slowing down degradation processes. The length and branching of the alkyl chains can be tuned to optimize this packing. For instance, longer, linear alkyl chains often promote more ordered smectic phases, which can enhance stability compared to less ordered nematic phases.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Scalability

Future research should focus on one-pot synthesis methodologies. A practical, one-step process for creating 2,5-disubstituted pyrimidines from nitriles has been presented as a general protocol for a variety of pyrimidine-containing compounds. nih.govfigshare.com Such approaches, which minimize intermediate isolation steps, can significantly improve efficiency and reduce waste. nih.gov Furthermore, exploring green chemistry principles, such as the use of ionic liquid catalysts, could offer benefits like shorter reaction times, easier product isolation, and catalyst reusability. oiccpress.com For instance, the development of a DABCO-based ionic liquid has proven effective in the one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. oiccpress.com

Another promising avenue is the use of modern coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which provide flexible and powerful methods for synthesizing structurally diverse pyrimidine (B1678525) derivatives. researchgate.net Research into optimizing these reactions for the specific synthesis of 5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine could lead to higher yields and greater purity. The table below outlines a comparison of potential synthetic strategies that could be adapted for scalable production.

| Synthetic Strategy | Potential Advantages | Key Research Focus for Scalability | Representative Yields (Related Compounds) |

| One-Pot Nitrile-Based Synthesis | High efficiency, reduced waste, operational simplicity. nih.govfigshare.com | Optimization of reaction conditions (catalyst, solvent, temperature) for the specific hexyloxy and hexylphenyl precursors. | General protocol demonstrated for various functional groups. nih.gov |

| Ionic Liquid Catalysis | Short reaction times, catalyst recyclability, environmentally benign. oiccpress.com | Screening of different ionic liquids; adapting the method from fused pyrimidines to 2,5-disubstituted systems. | High yields reported for pyrimido[4,5-d]pyrimidines. oiccpress.com |

| Microwave-Assisted Suzuki Coupling | Rapid reaction rates, improved yields, precise process control. mdpi.com | Development of a robust microwave protocol for the coupling of a 5-hexyloxypyrimidine precursor with a 4-hexylphenylboronic acid derivative. | Good yields (up to 68%) reported for complex pyrimidine dyes. mdpi.com |

| Buchwald-Hartwig Coupling | Versatility in forming C-N and C-O bonds, applicable to diverse substrates. researchgate.net | Adapting conditions for the etherification step (installing the hexyloxy group) or for core assembly. | Yields of 42-85% reported for related disubstituted pyrimidines. researchgate.net |

Future work must systematically evaluate these pathways to identify the most robust and economically viable route for producing this compound in the quantities required for advanced applications.

Advanced Characterization of Dynamic Mesophase Behavior

The utility of a liquid crystal is defined by its mesophases—the intermediate states between a crystalline solid and an isotropic liquid. mdpi.com While basic characterization of this compound likely identified its primary transition temperatures, a deeper understanding of its dynamic behavior is crucial for application development.

Advanced characterization techniques can provide unprecedented insight. For instance, systematic studies on homologous series of related liquid crystals show that subtle changes in molecular structure, such as the length of alkyl chains, profoundly affect mesophase stability and type. mdpi.commdpi.com In many azomethine and pyridine-based liquid crystals, increasing the terminal chain length tends to suppress the nematic phase while promoting the formation of more ordered smectic phases. mdpi.comresearchgate.net Investigating this trend in a homologous series around this compound (e.g., by varying the alkoxy and alkyl chain lengths from C4 to C10) would clarify the structure-property relationships governing its phase behavior.

The following table presents typical phase transition data from a related homologous series of pyridine-based liquid crystals, illustrating how mesophase behavior changes with alkyl chain length. A similar systematic study would be highly valuable for the pyrimidine compound .

| Compound Series (Example) | Alkyl Chain Length (n) | Mesophases Observed | Nematic to Isotropic Transition TN-I (°C) | Smectic A to Nematic Transition TSmA-N (°C) |

| Tn (Schiff base/ester) | 6 | Nematic (N) | 164.4 | - |

| Tn (Schiff base/ester) | 8 | Smectic A (SmA), N | 153.1 | - |

| Tn (Schiff base/ester) | 10 | SmA, N | - | - |

| Tn (Schiff base/ester) | 16 | SmA | - | - |

| Data derived from a representative study on pyridine-based liquid crystals to illustrate trends. mdpi.com |

Future research should employ techniques like temperature-dependent X-ray diffraction to precisely determine phase structures and layer spacings. rsc.org Furthermore, studying the compound's response to external stimuli such as electric or magnetic fields is essential for applications in displays and sensors.

Integration into Hybrid Organic-Inorganic Systems

A significant frontier in materials science is the creation of hybrid organic-inorganic materials, which combine the properties of disparate components to achieve synergistic functionality. mdpi.com These materials merge the mechanical and thermal stability of inorganic components with the flexibility and tailored responsiveness of organic molecules. mdpi.com The pyrimidine core of this compound, with its nitrogen atoms, offers potential coordination sites for integration with inorganic nanoparticles or frameworks.

One emerging strategy involves coupling liquid crystals with inorganic nanoparticles, such as silver nanoparticles or silsesquioxanes (POSS). nih.govresearchgate.net The liquid crystal matrix can direct the self-assembly of the nanoparticles, while the nanoparticles can impart novel optical or electronic properties to the system. nih.gov For example, organic-inorganic hybrid liquid crystals have been prepared by linking azopyridine mesogens to silver nanoparticles, creating materials with potential for sensing applications. nih.gov

Future research could explore the synthesis of hybrid systems where this compound acts as the organic host matrix for various inorganic guests. Key research questions include:

How does the incorporation of nanoparticles (e.g., Au, Ag, TiO₂) affect the mesophase behavior and transition temperatures of the pyrimidine liquid crystal?

Can the liquid crystal's self-assembly be used to create anisotropic nanoparticle arrays with unique plasmonic or electronic properties?

Is it possible to covalently link the pyrimidine mesogen to an inorganic core, such as an octameric silsesquioxane, to create star-shaped liquid crystals with distinct phase behavior? researchgate.net

These hybrid materials could find use in advanced sensors, catalysis, and optoelectronic devices. nih.govresearchgate.net

Development of Multi-Functional Materials based on Pyrimidine Cores

The pyrimidine core is not merely a structural scaffold for inducing liquid crystallinity; it is an electronically active heterocycle that can be leveraged to create multi-functional materials. acs.org The electron-deficient nature of the pyrimidine ring makes it an excellent building block for materials with applications beyond simple displays, including organic electronics and biosensing. nih.govmdpi.com

One area of intense research is in thermally activated delayed fluorescence (TADF) for Organic Light-Emitting Diodes (OLEDs). Donor-acceptor molecules containing a pyrimidine acceptor linked to an electron-donating group have shown remarkable TADF properties, leading to high-efficiency blue and green OLEDs. nih.gov By strategically modifying the this compound structure—for instance, by replacing the phenyl group with a strong electron donor like acridine—it may be possible to design novel TADF emitters that also possess liquid crystalline properties, potentially enabling the fabrication of polarized OLEDs.

Furthermore, the modular nature of pyrimidine scaffolds allows for their use in creating hybrid molecules for therapeutic applications. mdpi.com While the subject compound is designed as a liquid crystal, its core structure is shared by molecules with biological activity. nih.gov Future research could explore derivatives that combine liquid crystalline properties with bio-activity, opening doors for novel drug delivery systems or implantable biosensors.

Computational Design of Next-Generation Pyrimidine Derivatives with Targeted Performance

The traditional Edisonian approach to materials discovery—synthesizing and testing compounds one by one—is time-consuming and inefficient. Computational chemistry and molecular modeling offer a powerful alternative for accelerating the design of new materials with specific, targeted properties. researchgate.net

Density Functional Theory (DFT) and other computational methods can predict key parameters of liquid crystal molecules before they are ever synthesized. mdpi.comnih.gov These parameters include:

Molecular Geometry: Predicting the shape, aspect ratio, and linearity of the molecule, which are critical for mesophase formation. mdpi.com

Electronic Properties: Calculating dipole moments, polarizability, and frontier molecular orbital energies (HOMO/LUMO) to predict dielectric anisotropy and electronic behavior. researchgate.netnih.gov

Intermolecular Interactions: Modeling the forces between molecules to understand and predict the stability of different liquid crystal phases.

Future research should employ a computational-guided design strategy. For example, a systematic in silico study could be performed on derivatives of this compound, as outlined below.

| Parameter for Modification | Property to be Optimized | Computational Method | Potential Application |

| Alkyl/Alkoxy Chain Length | Mesophase type (Nematic vs. Smectic) and transition temperatures. mdpi.com | Molecular Dynamics (MD) Simulations | Displays, Phase-Change Materials |

| Phenyl Ring Substitution (e.g., with F, CN) | Dipole moment, dielectric anisotropy (Δε). nih.gov | Density Functional Theory (DFT) | High-Frequency Displays, Microwave Devices |

| Core Heteroatom Placement (e.g., Pyridine (B92270) vs. Pyrimidine) | Intermolecular forces, mesophase stability. nih.gov | DFT, MD Simulations | Advanced Optical Components |

| Addition of Donor/Acceptor Groups | HOMO/LUMO energy gap, charge transfer properties. nih.gov | Time-Dependent DFT (TD-DFT) | OLEDs, Organic Photovoltaics |

By creating a virtual library of derivatives and calculating their expected properties, researchers can prioritize the synthesis of only the most promising candidates. mdpi.com This synergy between computational modeling and experimental synthesis will be essential for developing the next generation of high-performance pyrimidine-based materials. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(Hexyloxy)-2-(4-hexylphenyl)pyrimidine, and how can purity be optimized?

- Methodology :

- Step 1 : Utilize nucleophilic aromatic substitution (SNAr) for introducing the hexyloxy group at the 5-position of the pyrimidine ring. A hexyl alcohol derivative can act as the nucleophile under basic conditions (e.g., NaH or KOH) .

- Step 2 : Suzuki-Miyaura cross-coupling can link the 4-hexylphenyl group to the pyrimidine core. Use a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 4-hexylbenzene .

- Purity Optimization : Employ column chromatography with a gradient elution system (hexane/ethyl acetate) and validate purity via HPLC (C18 column, UV detection at 254 nm). Confirm via ¹H NMR integration of aromatic protons .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .

- Waste Management : Segregate organic waste containing the compound and dispose via licensed hazardous waste facilities. Avoid aqueous disposal due to potential environmental persistence .

Q. What spectroscopic techniques are critical for structural characterization?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify hexyloxy and hexylphenyl substituents via chemical shifts (e.g., δ ~4.0 ppm for OCH₂ in hexyloxy; δ ~7.3–7.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy. Use ESI+ mode in methanol .

- X-ray Crystallography (if crystalline): Resolve molecular packing and confirm substituent orientations. Requires slow evaporation from dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Computational Approach :

- Geometry Optimization : Use B3LYP/6-31G(d) basis set to minimize energy and calculate frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis spectra to validate .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions (e.g., toluene or DMSO) and predict solubility trends .

Q. How to resolve contradictory data in NMR spectra caused by rotational isomerism in the hexyloxy chain?

- Troubleshooting Strategy :

- Variable Temperature NMR : Perform experiments from 25°C to 80°C in DMSO-d₆. Broadening or splitting of OCH₂ signals indicates dynamic rotational barriers .

- 2D NOESY : Detect spatial proximity between hexyloxy protons and pyrimidine ring protons to confirm preferred conformations .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- SAR Design :

- Substituent Variation : Synthesize analogs with shorter/longer alkyl chains (e.g., butyl vs. octyl) and assess effects on lipophilicity (logP) via shake-flask method .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with computational docking results (AutoDock Vina) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Crystallization Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.